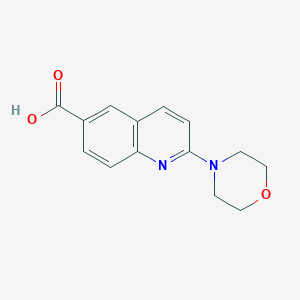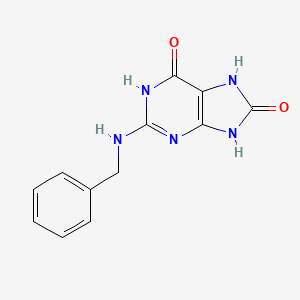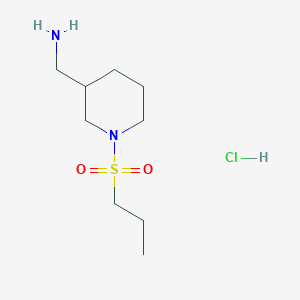![molecular formula C13H13N5O B11857972 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is an organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with an amino group at the 5-position and a 4-ethylphenyl group at the 1-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with various hydrazides in the presence of ethanol and sodium ethoxide. This reaction yields the desired pyrazolopyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrazolopyrimidine core play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors relevant to its biological activities.
Comparaison Avec Des Composés Similaires
5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
4-Aminopyrimidine: This compound shares a similar pyrimidine core but lacks the pyrazole ring and the 4-ethylphenyl group.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a thieno ring fused to the pyrimidine core, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H13N5O |
|---|---|
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
5-amino-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N5O/c1-2-9-3-5-10(6-4-9)18-12-11(7-16-18)13(19)17(14)8-15-12/h3-8H,2,14H2,1H3 |
Clé InChI |
HXLXVGLIOSAQEC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)


![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)


![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)



